molecular formula C12H17FN2 B8677374 4-(4-Fluorophenyl)-1-methyl-4-piperidinamine

4-(4-Fluorophenyl)-1-methyl-4-piperidinamine

Cat. No. B8677374
M. Wt: 208.27 g/mol
InChI Key: GUJPWPDAJGDCGG-UHFFFAOYSA-N
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Patent
US07534893B2

Procedure details

TEA (1.3 mL) and diphenylphosphorylazide (0.98 mL) were added to a suspension of 4-(4-fluorophenyl)-1-methyl-4-piperidinecarboxylic acid hydrochloride (500 mg) in dry toluene (40 mL) under nitrogen atmosphere. The reaction mixture was heated at 90° C. and stirred overnight. Then it was cooled to rt and washed with an aqueous std K2CO3 solution. The aqueous layer was separated and the organic phase was dried and concentrated under vacuum to give a white solid. This material was suspended in HCl 5M (10 mL) and the reaction mixture was heated to reflux and stirred overnight. Then it was cooled to 0° C. and treated with aqueous 4M NaOH solution until pH=9. The aqueous layer was extracted with AcOEt, the combined organic extracts were washed with water and brine, dried and concentrated under vacuum to a residue which was purified by silica cartridge (from DCM to DCM/MeOH/TEA 90:5:5) to give the title compound (70 mg) as a white foam.
[Compound]
Name
TEA
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0.98 mL
Type
reactant
Reaction Step One
Name
4-(4-fluorophenyl)-1-methyl-4-piperidinecarboxylic acid hydrochloride
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P([N:15]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.Cl.[F:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]2(C(O)=O)[CH2:31][CH2:30][N:29]([CH3:32])[CH2:28][CH2:27]2)=[CH:22][CH:21]=1.[OH-].[Na+]>C1(C)C=CC=CC=1.Cl>[F:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]2([NH2:15])[CH2:31][CH2:30][N:29]([CH3:32])[CH2:28][CH2:27]2)=[CH:22][CH:21]=1 |f:1.2,3.4|

Inputs

Step One
Name
TEA
Quantity
1.3 mL
Type
reactant
Smiles
Name
Quantity
0.98 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
4-(4-fluorophenyl)-1-methyl-4-piperidinecarboxylic acid hydrochloride
Quantity
500 mg
Type
reactant
Smiles
Cl.FC1=CC=C(C=C1)C1(CCN(CC1)C)C(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then it was cooled to rt
WASH
Type
WASH
Details
washed with an aqueous std K2CO3 solution
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
CUSTOM
Type
CUSTOM
Details
the organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a white solid
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Then it was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with AcOEt
WASH
Type
WASH
Details
the combined organic extracts were washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to a residue which
CUSTOM
Type
CUSTOM
Details
was purified by silica cartridge (from DCM to DCM/MeOH/TEA 90:5:5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1(CCN(CC1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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